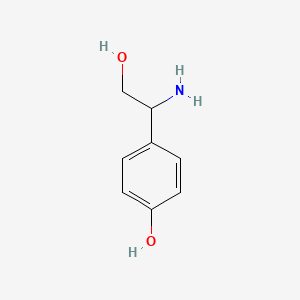
4-(1-Amino-2-hydroxyethyl)phenol
Übersicht
Beschreibung
“4-(1-Amino-2-hydroxyethyl)phenol” is a chemical compound with the molecular formula C8H12ClNO2 . It is also known as “4-(1-amino-2-hydroxyethyl)phenol hydrochloride” and has a molecular weight of 189.64 . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “4-(1-Amino-2-hydroxyethyl)phenol” is 1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
Phenols, which are structurally similar to “4-(1-Amino-2-hydroxyethyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis
“4-(1-Amino-2-hydroxyethyl)phenol” is a solid at room temperature . Phenols, which are structurally similar, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, including those similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds exhibited broad-spectrum activities against several strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase. This suggests potential applications in treating infections and managing diabetes (Rafique et al., 2022).
Chemical Studies and Applications
- Ethylene Oligomerization : 4-(1-Amino-2-hydroxyethyl)phenol derivatives were used in the synthesis of nickel(II) complexes that acted as catalysts in ethylene oligomerization, producing butenes and hexenes. This demonstrates their potential use in industrial applications involving polymerization (Ngcobo & Ojwach, 2017).
Polymer Research
- Innovative Polymer Formation : Studies involving derivatives of 4-aminophenol led to the discovery of novel organic polymers with diverse reactivity and potential applications in nanomedicine and organocatalysis (Nan et al., 2017).
Enzymatic Studies
- Understanding Enzyme Function : 4-(1-Amino-2-hydroxyethyl)phenol derivatives have been used to identify phenol binding sites in enzymes, enhancing the understanding of enzyme mechanisms and potentially leading to new drug discoveries (Xiong et al., 2006).
Material Science
- Development of Functionalized Materials : The derivatives of 4-aminophenol, similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been utilized in the synthesis of materials with potential applications in electronics, as demonstrated by their role in creating conductive polymers (Reihmann & Ritter, 2002).
Catalysis and Chemical Reactions
- Catalytic Activities in Oxotransfer Reactions : Complexes formed with 4-aminophenol derivatives, closely related to 4-(1-Amino-2-hydroxyethyl)phenol, have been studied for their catalytic activities in oxotransfer reactions, suggesting their potential as catalysts in various chemical processes [(Hossain et al., 2017)]The scientific research applications of 4-(1-Amino-2-hydroxyethyl)phenol are diverse and span across various fields. Here are detailed insights based on recent research:
Synthesis and Biological Evaluation
- Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, including those similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds exhibited broad-spectrum activities against several strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase. This suggests potential applications in treating infections and managing diabetes (Rafique et al., 2022).
Chemical Studies and Applications
- Ethylene Oligomerization : 4-(1-Amino-2-hydroxyethyl)phenol derivatives were used in the synthesis of nickel(II) complexes that acted as catalysts in ethylene oligomerization, producing butenes and hexenes. This demonstrates their potential use in industrial applications involving polymerization (Ngcobo & Ojwach, 2017).
Polymer Research
- Innovative Polymer Formation : Studies involving derivatives of 4-aminophenol led to the discovery of novel organic polymers with diverse reactivity and potential applications in nanomedicine and organocatalysis (Nan et al., 2017).
Enzymatic Studies
- Understanding Enzyme Function : 4-(1-Amino-2-hydroxyethyl)phenol derivatives have been used to identify phenol binding sites in enzymes, enhancing the understanding of enzyme mechanisms and potentially leading to new drug discoveries (Xiong et al., 2006).
Material Science
- Development of Functionalized Materials : The derivatives of 4-aminophenol, similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been utilized in the synthesis of materials with potential applications in electronics, as demonstrated by their role in creating conductive polymers (Reihmann & Ritter, 2002).
Safety and Hazards
“4-(1-Amino-2-hydroxyethyl)phenol” is associated with several safety hazards. It has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-(1-amino-2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNUYYJVXICFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603558 | |
| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2-hydroxyethyl)phenol | |
CAS RN |
497165-98-7 | |
| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)

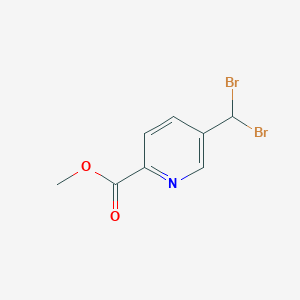

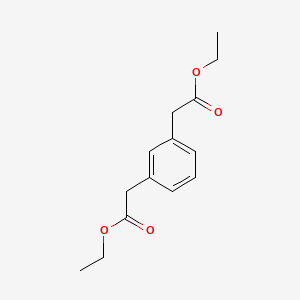
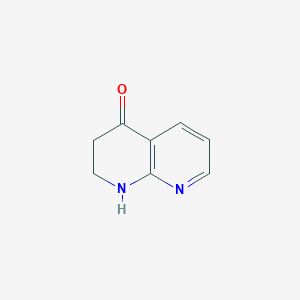


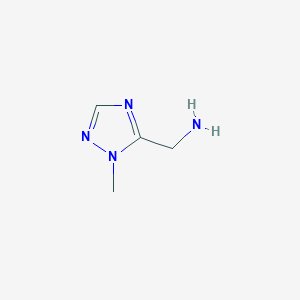
![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)


